4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 385418-07-5
VCID: VC6870182
InChI: InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2
SMILES: C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H21ClN2O3S
Molecular Weight: 368.88

4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide

CAS No.: 385418-07-5

Cat. No.: VC6870182

Molecular Formula: C17H21ClN2O3S

Molecular Weight: 368.88

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide - 385418-07-5

Specification

CAS No. 385418-07-5
Molecular Formula C17H21ClN2O3S
Molecular Weight 368.88
IUPAC Name 4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide
Standard InChI InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2
Standard InChI Key HEUQRPLODPGAAR-UHFFFAOYSA-N
SMILES C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural Analysis and Molecular Characterization

Core Chemical Architecture

The compound consists of three primary components:

  • 4-Chlorobenzenesulfonamide backbone: A sulfonamide group (-SO₂NH₂) attached to a para-chlorinated benzene ring.

  • Cyclohexylamine linker: A cyclohexane ring with an amine group at the 2-position.

  • Furan-2-ylmethyl substituent: A furan heterocycle connected via a methylene bridge to the cyclohexylamine nitrogen.

The molecular formula is C₁₈H₂₂ClN₃O₃S, with a molecular weight of 396.9 g/mol . Key structural features include:

  • Planar aromatic systems (benzene and furan) for potential π-π stacking.

  • Flexible cyclohexyl group enabling conformational adaptability.

  • Polar sulfonamide group enhancing water solubility compared to purely hydrophobic analogs .

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs provide benchmarks:

  • ¹H NMR: Expected signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (cyclohexyl CH₂), and δ 6.1–6.3 ppm (furan protons) .

  • IR: Strong absorption bands near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

  • Mass spectrometry: Predominant molecular ion peak at m/z 396.9 (M⁺) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Formation of 2-((furan-2-ylmethyl)amino)cyclohexylamine:

    • Reductive amination of cyclohexanone with furfurylamine using NaBH₄ .

  • Sulfonylation with 4-chlorobenzenesulfonyl chloride:

    • Reaction in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimized Synthetic Procedure

Step 1: Synthesis of 2-((furan-2-ylmethyl)amino)cyclohexylamine

ReagentQuantityRole
Cyclohexanone10 mmolKetone substrate
Furfurylamine12 mmolAmine nucleophile
NaBH₄15 mmolReducing agent
THF/MeOH (5:1)50 mLSolvent

Procedure:

  • Dissolve cyclohexanone and furfurylamine in THF/MeOH.

  • Add NaBH₄ portionwise at 0°C, stir for 6 h at room temperature.

  • Quench with NH₄Cl, extract with ethyl acetate, and concentrate .

Step 2: Sulfonylation

ReagentQuantityRole
4-Chlorobenzenesulfonyl chloride10 mmolSulfonylating agent
Et₃N12 mmolBase
DCM30 mLSolvent

Procedure:

  • Add Et₃N to a DCM solution of 2-((furan-2-ylmethyl)amino)cyclohexylamine.

  • Dropwise add 4-chlorobenzenesulfonyl chloride at 0°C.

  • Stir for 12 h, wash with brine, and purify via column chromatography .

Yield: ~75% (over two steps).

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Source
LogP (lipophilicity)2.8 ± 0.3ChemAxon Prediction
Water solubility0.12 mg/mLALOGPS
pKa (sulfonamide NH)9.4SPARC Calculator

Thermal Stability

  • Melting point: Estimated 180–185°C (decomposition observed in analogs) .

  • Thermogravimetric analysis (TGA): 5% weight loss at 210°C .

Research Gaps and Future Directions

  • Experimental validation of predicted physicochemical and biological properties.

  • Structure-activity relationship (SAR) studies to optimize antimicrobial potency.

  • In vivo toxicokinetic profiling to assess therapeutic potential.

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